5-Terc-butil-1,2-oxazol-3-carboxamida

Descripción general

Descripción

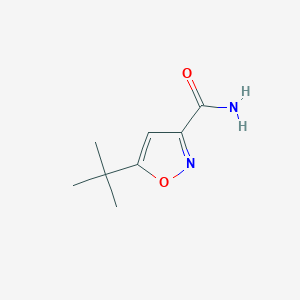

5-(tert-butyl)isoxazole-3-carboxamide is a heterocyclic compound with the molecular formula C8H12N2O2. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Aplicaciones Científicas De Investigación

5-(tert-butyl)isoxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of advanced materials and polymers.

Mecanismo De Acción

Target of Action

Oxazole derivatives have been known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their chemical structure .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Oxazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight of 16819300 , may influence its pharmacokinetic properties.

Result of Action

Oxazole derivatives have been shown to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .

Análisis Bioquímico

Biochemical Properties

5-Tert-butyl-1,2-oxazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research .

Cellular Effects

The effects of 5-Tert-butyl-1,2-oxazole-3-carboxamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells. Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5-Tert-butyl-1,2-oxazole-3-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Tert-butyl-1,2-oxazole-3-carboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 5-Tert-butyl-1,2-oxazole-3-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with this compound .

Metabolic Pathways

5-Tert-butyl-1,2-oxazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit specific enzymatic reactions, thereby altering the overall metabolic balance within cells. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 5-Tert-butyl-1,2-oxazole-3-carboxamide is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its overall bioavailability and activity. Understanding its transport and distribution is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Tert-butyl-1,2-oxazole-3-carboxamide plays a significant role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalylamide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole derivative . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 5-(tert-butyl)isoxazole-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

5-(tert-butyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Oxazoline derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

5-Tert-butyl-1,3-oxazole: Similar structure but with different substitution patterns.

5-Tert-butyl-1,2-oxazole-3-carboxylic acid: Carboxylic acid derivative with distinct chemical properties.

5-Tert-butyl-1,2-oxazole-3-thiol: Thiol derivative with unique reactivity.

Uniqueness

5-(tert-butyl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with molecular targets. Additionally, the carboxamide functional group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Actividad Biológica

5-(tert-butyl)isoxazole-3-carboxamide is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique isoxazole ring structure, which contributes to its pharmacological properties. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-(tert-butyl)isoxazole-3-carboxamide has the chemical formula CHNO. Its structure includes a tert-butyl group at the 5-position of the isoxazole ring and a carboxamide functional group at the 3-position. This configuration is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

The biological activity of 5-(tert-butyl)isoxazole-3-carboxamide primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways related to inflammation and cancer progression. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, potentially reducing chronic inflammation.

- Receptor Interaction : The compound might interact with receptors linked to disease pathways, influencing cellular responses.

- Cell Cycle Modulation : Evidence suggests it could affect cell cycle regulation, promoting apoptosis in cancer cells.

Biological Activity and Pharmacological Properties

Research indicates that 5-(tert-butyl)isoxazole-3-carboxamide exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been evaluated for its potential in treating infections caused by resistant strains.

- Anti-inflammatory Effects : Isoxazole derivatives are recognized for their anti-inflammatory properties. In vitro and in vivo assays have demonstrated that 5-(tert-butyl)isoxazole-3-carboxamide can reduce inflammatory markers, making it a candidate for treating chronic inflammatory diseases.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. It has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation into its use as an anticancer agent .

Case Studies

- In Vitro Studies : A study investigating the effects of 5-(tert-butyl)isoxazole-3-carboxamide on human cancer cell lines demonstrated significant cytotoxicity. The compound exhibited an IC value comparable to established chemotherapeutics, suggesting potential as a novel anticancer agent .

- Anti-inflammatory Assays : In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. These findings support its role in modulating immune responses and highlight its therapeutic potential in inflammatory diseases.

Data Table

Propiedades

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)10-12-6/h4H,1-3H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLGDTYRVFYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536214 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71433-22-2 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.